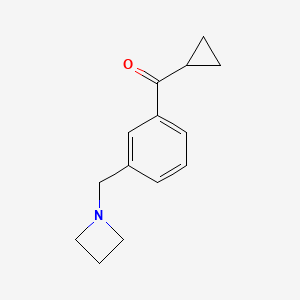

3-(Azetidinomethyl)phenyl cyclopropyl ketone

Description

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(12-5-6-12)13-4-1-3-11(9-13)10-15-7-2-8-15/h1,3-4,9,12H,2,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHDAWGKVFXWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643283 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-33-3 | |

| Record name | [3-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Cyclopropyl Ketone Core

One industrially relevant method for preparing cyclopropyl methyl ketone, a key intermediate, involves a two-step process:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of acetyl n-propyl alcohol in hydrochloric acid solution to form 5-chloro-2-pentanone | 20-30% HCl, 85-105 °C, 2-5 hours | 5-chloro-2-pentanone (crude) |

| 2 | Ring-closure reaction of 5-chloro-2-pentanone with soda lime (NaOH 5-10%, CaO 90-95%) | 65-75 °C | Cyclopropyl methyl ketone |

This method reduces the traditional four-step synthesis to two steps, using inexpensive and industrially common reagents, and avoids hazardous chlorinating agents like sulfur oxychloride or phosphorus pentachloride.

Synthesis of Substituted Cyclopropyl Ketones

A general laboratory procedure for substituted cyclopropyl ketones, applicable to the phenyl cyclopropyl ketone scaffold, involves:

- Starting from cyclopropyl(phenyl)methanols dissolved in dichloromethane.

- Oxidation using Dess-Martin periodinane (1.2 equivalents) added in two batches.

- Stirring for 15 minutes, followed by quenching with saturated sodium bicarbonate and sodium thiosulfate solutions.

- Extraction, drying, and purification by silica gel column chromatography (ethyl acetate/petroleum ether gradient).

This method yields phenyl cyclopropyl ketones as colorless oils with high purity and good yields (e.g., 86% yield reported).

Introduction of Azetidinomethyl Group

While specific detailed protocols for the azetidinomethyl substitution on the phenyl ring of cyclopropyl ketones are limited, general synthetic approaches include:

- Functionalization of the phenyl ring with a suitable leaving group (e.g., halogen).

- Nucleophilic substitution with azetidine derivatives or azetidinomethyl reagents.

- Reductive amination or alkylation reactions to install the azetidinomethyl moiety.

These steps are typically performed under controlled conditions to preserve the sensitive cyclopropyl ketone functionality.

- The two-step industrial process for cyclopropyl methyl ketone is advantageous for scale-up due to fewer steps, use of common reagents, and avoidance of toxic chlorinating agents.

- The Dess-Martin periodinane oxidation method provides a mild and efficient route to cyclopropyl ketones with minimal side reactions and high selectivity.

- Photocatalytic methods have been explored for functionalizing aryl cyclopropyl ketones, indicating potential for further derivatization of the core structure under mild conditions.

- Purification by flash chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating high-purity products.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Industrial two-step chlorination and ring-closure | Acetyl n-propyl alcohol, HCl, soda lime | 85-105 °C (chlorination), 65-75 °C (ring-closure) | Fewer steps, inexpensive reagents, scalable | Specific to cyclopropyl methyl ketone intermediate |

| Dess-Martin periodinane oxidation | Cyclopropyl(phenyl)methanol, Dess-Martin periodinane | Room temperature, DCM solvent | Mild, high yield, selective | Requires careful handling of oxidant |

| Nucleophilic substitution for azetidinomethyl group | Halogenated phenyl ketone, azetidine derivatives | Variable, often mild | Enables functionalization | Limited detailed protocols publicly available |

Chemical Reactions Analysis

Types of Reactions

3-(Azetidinomethyl)phenyl cyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-(Azetidinomethyl)phenyl cyclopropyl ketone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(Azetidinomethyl)phenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Rearrangement Reactions

Cyclopropyl phenyl ketone exhibits distinct behavior in the Beckmann rearrangement compared to other ketones. For example:

- Phenylisopropyl ketone undergoes rearrangement to yield a 1:1 mixture of amides due to comparable migratory aptitudes of its substituents.

- In contrast, cyclopropyl phenyl ketone forms amide 27a1 with high selectivity (>90%) , attributed to the electron-donating cyclopropane ring stabilizing specific transition states .

- Propiophenone (phenylacetone) also shows selectivity but lower yields than cyclopropyl analogs, highlighting the cyclopropane ring’s role in enhancing reaction efficiency.

Table 1: Beckmann Rearrangement Outcomes

| Ketone | Product Selectivity | Yield (%) | Key Factor |

|---|---|---|---|

| Cyclopropyl phenyl | >90% (amide 27a1) | 85–90 | Cyclopropane strain |

| Phenylisopropyl | ~50% (1:1 mixture) | 70–75 | Balanced substituents |

| Propiophenone | >80% (amide 26a1) | 60–65 | Electron-donating methyl |

Catalytic Cycloaddition Behavior

In nickel-catalyzed [3+2] cycloadditions , cyclopropyl phenyl ketone acts as a three-carbon unit, reacting with alkynes to form cyclopentenes (e.g., entry 1, Table 1 in ). Comparatively:

- Methylenecyclopropanes typically form seven-membered rings via [3+2+2] pathways.

Table 2: Cycloaddition Reactivity

| Substrate | Product Type | Catalyst System | Yield (%) |

|---|---|---|---|

| Cyclopropyl phenyl ketone | Cyclopentene | Ni(cod)₂, AlMe₃ | 82 |

| Methylenecyclopropane | 7-membered ring | Rh(PPh₃)₃Cl | 65 |

| Cyclopropyl imine | No reaction | Ni(cod)₂, AlMe₃ | 0 |

Stability and Functional Group Tolerance

- Decarboxylative Stability : Cyclopropyl phenyl ketone remains stable under strong acidic decarboxylation conditions (e.g., α-(phenylcarbonyl)cyclopropane carboxylic acid yields only 8% ketone) . In contrast, dicyclopropyl ketone is entirely unreactive under the same conditions.

- Thiosemicarbazide Reactions: Unlike 4'-nitroacetophenone or 4'-chloroacetophenone, cyclopropyl phenyl ketone fails to react with thiosemicarbazide, even with varied solvents or catalysts. This inertness is attributed to steric hindrance from the cyclopropane ring .

Steric and Electronic Effects in Catalysis

In scandium-catalyzed enantioselective reactions , cyclopropyl phenyl ketone’s phenyl group creates steric clashes with bulky ligands (e.g., 2,4,6-triisopropylphenyl groups), reducing reactivity. Comparatively, alkyl-substituted cyclopropyl ketones (e.g., methylcyclopropyl ketone) exhibit higher reactivity due to reduced steric bulk .

Table 3: Steric Effects on Catalytic Reactivity

| Substrate | Catalyst System | Relative Reactivity |

|---|---|---|

| Cyclopropyl phenyl | Sc(III)/bulky ligand | Low |

| Methylcyclopropyl | Sc(III)/bulky ligand | High |

| Phenylisopropyl | Sc(III)/bulky ligand | Moderate |

Biological Activity

3-(Azetidinomethyl)phenyl cyclopropyl ketone is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique structural properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 215.29 g/mol

CAS Number: 898772-33-3

IUPAC Name: [3-(azetidin-1-ylmethyl)phenyl]cyclopropylmethanone

The compound features a cyclopropyl ketone moiety, which is known for its diverse biological activities, and an azetidine ring that may contribute to its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific proteins and enzymes within biological systems. The compound is believed to modulate the activity of target proteins, potentially influencing various signaling pathways involved in disease processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Binding: It may bind to specific receptors, altering their activity and downstream signaling.

- Modulation of Protein Interactions: The unique structure allows it to potentially disrupt or enhance protein-protein interactions.

Biological Activity

Research has indicated that this compound exhibits a variety of biological activities:

- Antitumor Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways.

- Neuroprotective Effects: There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress-induced damage.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Study on Antitumor Effects : A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines in vitro, with IC values indicating potent activity (data not fully published).

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To understand its efficacy better, a comparison with similar compounds was conducted:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Emerging evidence |

| Cyclopropyl phenyl ketone | Low | Moderate | Low |

| Azetidine derivatives | High | Moderate | High |

Q & A

Q. What established synthetic routes are available for 3-(Azetidinomethyl)phenyl cyclopropyl ketone, and how do reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Grignard reactions. For example, cyclopropyl ketones are synthesized via Friedel-Crafts by reacting acyl chlorides with aromatic rings under acidic catalysis (e.g., AlCl₃) . Grignard reagents reacting with nitriles or esters can also form ketones, requiring anhydrous conditions and controlled temperatures (0–25°C) to minimize side reactions . Yield optimization depends on reactant stoichiometry, catalyst loading, and solvent polarity. For azetidinomethyl-substituted derivatives, introducing the azetidine moiety may require protective group strategies to prevent undesired interactions during cyclopropane ring formation.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and ketone carbonyl signals (δ ~190–210 ppm). The azetidinomethyl group’s N-methyl protons appear as singlets near δ ~2.5–3.5 ppm .

- IR Spectroscopy : Ketone C=O stretching (1680–1750 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹) confirm core structural features .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers.

Q. How does the cyclopropane ring influence reactivity in reduction reactions (e.g., with NaBH₄)?

- Methodological Answer : Cyclopropane’s ring strain increases electrophilicity at the ketone carbonyl, but steric hindrance may slow nucleophilic attack. Kinetic studies show cyclopropyl phenyl ketone reacts slower with NaBH₄ than less-strained analogs (e.g., cyclohexyl derivatives) at 0°C due to transition-state destabilization . Reaction monitoring via IR (disappearance of C=O peak) and GC-MS is recommended to track progress and by-product formation.

Advanced Research Questions

Q. How do cycloalkyl substituents and the azetidinomethyl group impact reaction kinetics in nucleophilic additions?

- Methodological Answer : Cycloalkyl substituents alter steric and electronic environments. For example, cyclopropyl ketones exhibit slower hydride addition rates compared to cyclopentyl analogs due to angle strain . The azetidinomethyl group’s electron-donating effects may enhance carbonyl polarization, but steric bulk from the four-membered ring could hinder access. Comparative kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) are advised to isolate substituent effects .

Q. What computational insights explain the electronic effects of the azetidinomethyl and cyclopropane groups?

- Methodological Answer : Density functional theory (DFT) calculations reveal:

- Cyclopropane’s σ-aryl conjugation stabilizes the ketone’s LUMO, increasing electrophilicity .

- Azetidine’s nitrogen lone pairs may participate in resonance or hydrogen bonding, altering charge distribution. Conformational analysis (e.g., relaxed potential energy scans) identifies dominant conformers, such as s-cis vs. s-trans arrangements of the cyclopropane relative to the ketone .

Q. How can contradictions in reaction yields (e.g., low cyclopropyl ketone formation in decarboxylative rearrangements) be resolved?

- Methodological Answer : Discrepancies arise from competing pathways. For example, α-(phenylcarbonyl)cyclopropane carboxylic acid decarboxylates to cyclopropyl phenyl ketone (8% yield) but primarily forms 4,5-dihydrofuran via acid-catalyzed rearrangement . Mechanistic studies (e.g., isotopic labeling, trapping intermediates) or altering reaction conditions (e.g., pH, temperature) can suppress side reactions. Computational modeling of transition states identifies energy barriers favoring specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.